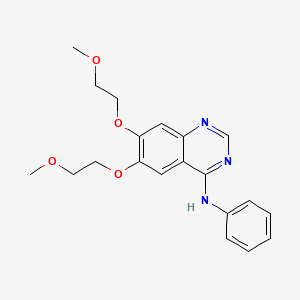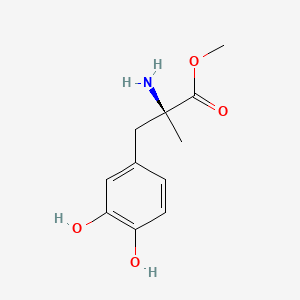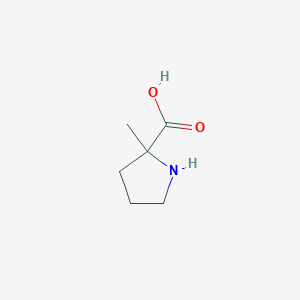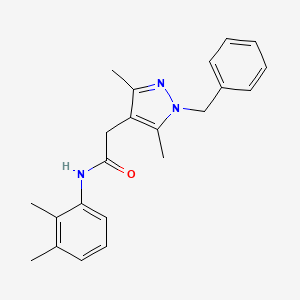
6,7-bis(2-metoxietoxi)-N-fenilquinazolin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine (6,7-BMEQ) is a synthetic quinazolin-4-amine compound with a wide range of applications in the scientific and medical research fields. 6,7-BMEQ has been used in numerous studies to investigate its potential as a therapeutic agent, due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
Desetini-erlotinib es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico altamente específico y reversible que se utiliza para la terapia dirigida del cáncer de pulmón de células no pequeñas (CPCNP) {svg_1} {svg_2}. Sin embargo, la eficacia del erlotinib es limitada debido al desarrollo de resistencia a los medicamentos durante la quimioterapia {svg_3}.
Inhibición de la Indoleamina 2,3-dioxigenasa-1 (IDO1)
IDO1 es una enzima catabólica del triptófano limitante de la velocidad que se activa en muchos cánceres humanos. Se diseñó una serie de compuestos de 1,2,3-triazol basados en erlotinib combinando erlotinib con azida de fenilo o bencilo. Estos compuestos han demostrado capacidad de suprimir las actividades de IDO1 en experimentos in vitro {svg_4}.
Síntesis de Otros Compuestos
Desetini-erlotinib se puede utilizar como intermedio en la síntesis de otros compuestos. Por ejemplo, se ha utilizado en la síntesis mejorada de tres 6,7-dihidroxi-4-quinazolinaminas sustituidas: tandutinib, erlotinib y gefitinib {svg_5}.
Desarrollo de Métodos Analíticos
Desetini-erlotinib se ha utilizado en el desarrollo y validación de métodos analíticos. Por ejemplo, se ha utilizado en el desarrollo de un método para la cuantificación de clorhidrato de erlotinib en bruto y en la formulación farmacéutica mediante cromatografía en capa fina {svg_6}.
Estudio del Comportamiento de la Degradación
Se ha estudiado el comportamiento de la degradación del Desetini-erlotinib. Se encontró que era estable en condiciones ácidas, térmicas y fotóticas, pero se degradó significativamente en condiciones de estrés alcalino y oxidativo {svg_7}.
Inhibición de la Proliferación de Líneas Celulares Cancerosas
Erlotinib mostró valores de IC50 en el rango de 7–1185 nM contra las líneas celulares de cáncer de pulmón PC-9 (exón 19del), H3255 (L858R), H1975 (L858R + T790M) y BID007 (A763-Y764insFQEA) {svg_8}.
Mecanismo De Acción
Target of Action
The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .
Mode of Action
Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .
Biochemical Pathways
By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .
Pharmacokinetics
Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .
Result of Action
The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .
Action Environment
The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib
Safety and Hazards
Direcciones Futuras
The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .
Análisis Bioquímico
Biochemical Properties
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has been found to exhibit strong tyrosinase inhibitory activity . It suppresses tyrosinase activity in a competitive way and quenches the fluorescence of the enzyme through a static mechanism .
Cellular Effects
The compound, being structurally similar to erlotinib, may have potential effects on various types of cells and cellular processes . Erlotinib is known to improve overall survival by 19% and progression-free survival by 29% when added to chemotherapy in non-small cell lung cancer .
Molecular Mechanism
The molecular mechanism of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis . The compound binds to tyrosinase, increasing its hydrophobicity and facilitating non-radiative energy transfer .
Dosage Effects in Animal Models
Erlotinib, a similar compound, has been studied extensively and its dosage effects are well-documented .
Metabolic Pathways
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is likely to be involved in metabolic pathways similar to erlotinib, given their structural similarity . Erlotinib is metabolized primarily by CYP3A4, with less contribution from CYP1A2 .
Transport and Distribution
Erlotinib, a similar compound, is known to be transported and distributed via various mechanisms .
Subcellular Localization
Given its structural similarity to erlotinib, it may share similar localization patterns .
Propiedades
IUPAC Name |
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEPRWDRWNAAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)
![N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide](/img/no-structure.png)





